molecular formula C7H10ClNS B193911 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride CAS No. 28783-41-7

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride

Cat. No. B193911
Key on ui cas rn: 28783-41-7
M. Wt: 175.68 g/mol
InChI Key: QMXCTKPNQFJZGK-UHFFFAOYSA-N
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Patent
US04174448

Procedure details

To a solution of 12.7 g (0.1 M) 2-(2-thienyl)ethylamine in 20 ml dimethylformamide heated at 55° C. are added, over 10 minutes, 8.05 g (0.1 M) chloromethylmethylether diluted in 10 ml dimethylformamide. After addition of the chloromethylmethylether, the medium is maintained at 70° C. for 2 hours, and is then cooled to room temperature. The desired product precipitates out and is rinsed with acetone, to give 5.5 g 4,5,6,7-tetrahydro-thieno[3,2-c]-pyridine hydrochloride (M.p=225° C.; Yield: 31%).
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.05 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][NH2:8].[Cl:9][CH2:10]OC>CN(C)C=O>[ClH:9].[S:1]1[C:2]2[CH2:6][CH2:7][NH:8][CH2:10][C:3]=2[CH:4]=[CH:5]1 |f:3.4|

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
S1C(=CC=C1)CCN
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
8.05 g
Type
reactant
Smiles
ClCOC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added, over 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
is then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The desired product precipitates out
WASH
Type
WASH
Details
is rinsed with acetone

Outcomes

Product
Name
Type
product
Smiles
Cl.S1C=CC=2CNCCC21
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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